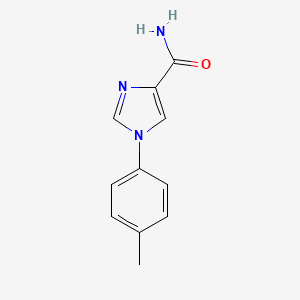

1-(p-Tolyl)-1H-imidazole-4-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

1-(4-methylphenyl)imidazole-4-carboxamide |

InChI |

InChI=1S/C11H11N3O/c1-8-2-4-9(5-3-8)14-6-10(11(12)15)13-7-14/h2-7H,1H3,(H2,12,15) |

InChI Key |

MCLCVCLIHMZVSM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1 P Tolyl 1h Imidazole 4 Carboxamide and Its Precursors

Retrosynthetic Analysis of the 1-(p-Tolyl)-1H-imidazole-4-carboxamide Scaffold

A retrosynthetic analysis of the this compound structure reveals several potential disconnection points, guiding the design of synthetic routes. The primary disconnections involve the bonds forming the imidazole (B134444) ring and the amide bond. One common strategy involves disconnecting the C2-N3 and C5-N1 bonds of the imidazole ring, leading back to precursors such as a substituted amidine and an α-haloketone or its equivalent. Another approach disconnects the C4-C5 and N1-C2 bonds, suggesting a route from a substituted amine, an α-keto-aldehyde, and an ammonia (B1221849) source. The amide bond can be retrosynthetically cleaved to the corresponding carboxylic acid or its activated derivative and ammonia or an ammonia equivalent. This analysis provides a framework for developing diverse synthetic pathways from readily available starting materials.

Development and Optimization of Synthetic Pathways for this compound

The synthesis of the target molecule and its analogs has been achieved through various methods, each with its own advantages and limitations.

Multi-Step Synthetic Strategies from Readily Available Starting Materials

Multi-step syntheses often provide better control over the regiochemistry and allow for the introduction of diverse substituents. A common approach begins with the synthesis of a key intermediate, the 1,5-diaryl-1H-imidazole-4-carboxylate ester. mdpi.com This can be achieved by reacting an acyl chloride with an aniline (B41778) derivative to form an amide, which is then converted to an imidoyl chloride. mdpi.com Subsequent reaction with ethyl isocyanoacetate under basic conditions yields the desired imidazole ester. mdpi.com Finally, hydrolysis of the ester to the carboxylic acid, followed by amidation, would yield this compound.

Another multi-step approach involves the use of diaminomaleonitrile (B72808) (DAMN) as a versatile starting material for the synthesis of various nitrogen-containing heterocycles, including imidazoles. acs.org The synthesis typically involves the modification of one of the amino groups in DAMN, followed by intramolecular condensation. acs.org

One-Pot and Cascade Reactions for Expedient Synthesis

To improve efficiency and reduce the number of synthetic steps, one-pot and cascade reactions have been developed. These methods offer a more direct route to the imidazole core. For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been reported by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org This approach provides high yields and simplifies the purification process. organic-chemistry.org

Microwave-assisted synthesis has also been employed to accelerate the formation of imidazole derivatives. For example, the 1,5-electrocyclization of azavinyl azomethine ylides, generated from 1,2-diaza-1,3-dienes and primary amines, can be efficiently carried out under microwave irradiation to produce functionalized imidazole-4-carboxylates. nih.gov

Furthermore, cascade reactions involving o-aminoanilines, terminal alkynes, and p-tolylsulfonyl azide (B81097) have been utilized for the one-pot synthesis of functionalized benzimidazoles. organic-chemistry.org This method proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by intramolecular cyclization. organic-chemistry.org

Influence of Reaction Conditions on the Yield and Selectivity of this compound Synthesis

The success of any synthetic route is highly dependent on the careful optimization of reaction conditions.

Catalyst Systems and Mechanistic Role in Imidazole Ring Formation

Various catalysts have been employed to facilitate the formation of the imidazole ring. For instance, in the synthesis of benzimidazoles from o-phenylenediamines and aldehydes, the reaction can proceed under solvent-free conditions at elevated temperatures without a catalyst, although the use of an acid catalyst can sometimes improve yields. asianpubs.org In other cases, metal catalysts, such as palladium, have been used in one-pot procedures for the synthesis of 1,2-disubstituted benzimidazoles. rsc.org

Computational studies have shed light on the reaction mechanisms, revealing the role of certain functional groups in directing the regioselectivity of the cyclization process. For example, in the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, the 2-hydroxyaryl moiety has been shown to control the reaction mechanism through a self-catalyzed hydrogen atom shift. acs.org

Solvent Effects and Reaction Medium Engineering

The choice of solvent can significantly impact the reaction rate and yield. In the synthesis of imidazolium-based ionic liquids, a related class of compounds, polar aprotic solvents have been found to accelerate the reaction compared to polar protic solvents. ku.edu This is attributed to the ability of polar aprotic solvents to stabilize the charged transition state without forming hydrogen bonds that would hinder the nucleophilic attack. ku.edu

Solvent-free reaction conditions have also been explored as an environmentally friendly alternative. organic-chemistry.orgasianpubs.org These methods often lead to high yields, easy setup, and mild reaction conditions. asianpubs.org The use of microwave irradiation in conjunction with solvent-free or high-boiling point solvents can further enhance reaction rates and yields. nih.gov

Below is a table summarizing various synthetic approaches to imidazole derivatives, which could be adapted for the synthesis of this compound.

| Starting Materials | Reagents | Conditions | Product Type | Yield (%) | Reference |

| 2-Hydroxybenzylidene imines, Aromatic aldehydes | - | - | 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides | Varies | nih.gov |

| Aromatic o-phenylenediamines, Aromatic aldehyde, Ammonium acetate | - | 70 °C, solvent-free | 2-Aryl-1H-benzo[d]imidazoles | High | asianpubs.org |

| 1,2-Diaza-1,3-dienes, Primary amines, Aldehydes | - | Microwave irradiation | 3-Alkyl/Aryl-imidazole-4-carboxylates | Good | nih.gov |

| o-Aminoanilines, Terminal alkynes, p-Tolylsulfonyl azide | Copper catalyst | - | Functionalized benzimidazoles | 49-86 | organic-chemistry.org |

| 2-Bromoacetophenone, Aldehyde, Primary amine, Ammonium acetate | - | 130 °C, solvent-free | 1,2,4-Trisubstituted 1H-imidazoles | 80-96 | organic-chemistry.org |

Temperature, Pressure, and Stoichiometric Considerations

The efficiency and outcome of the synthesis of this compound and its precursors are highly dependent on carefully controlled reaction parameters, including temperature, pressure, and the stoichiometry of the reactants.

In the context of the Van Leusen imidazole synthesis, the initial formation of the aldimine from p-toluidine (B81030) and an aldehyde is often carried out at room temperature or with gentle heating. The subsequent cycloaddition with TosMIC is typically performed at temperatures ranging from room temperature to refluxing conditions in solvents like dichloromethane (B109758) or methanol (B129727). The reaction is generally conducted at atmospheric pressure. Stoichiometrically, a slight excess of the amine or aldehyde may be used to ensure complete formation of the imine, while TosMIC is usually used in equimolar amounts or a slight excess relative to the imine.

The conversion of the precursor, ethyl 1-(p-tolyl)-1H-imidazole-4-carboxylate, to the final carboxamide product requires specific conditions for the amidation reaction. This transformation is often carried out by treating the ester with a solution of ammonia in an alcohol, such as methanol or ethanol. The reaction may be performed in a sealed vessel to maintain a sufficient concentration of ammonia and can be heated to temperatures ranging from 50 °C to 150 °C to drive the reaction to completion. The pressure inside the sealed vessel will increase due to the vapor pressure of the solvent and ammonia at elevated temperatures. The stoichiometry typically involves a large excess of ammonia to ensure complete conversion of the ester.

Below is a table summarizing typical reaction conditions for the key steps in the synthesis of this compound.

| Step | Reactants | Solvent | Temperature (°C) | Pressure | Stoichiometry (mol/mol) |

| Imine Formation | p-Toluidine, Aldehyde | Methanol | 25 - 60 | Atmospheric | 1:1 to 1:1.2 |

| Van Leusen Cycloaddition | Imine, TosMIC | Dichloromethane | 25 - 40 | Atmospheric | 1:1 to 1:1.1 |

| Amidation | Ethyl 1-(p-tolyl)-1H-imidazole-4-carboxylate, Ammonia | Methanol | 50 - 150 | Sealed Vessel | 1: (large excess) |

Regiochemical Control in the Synthesis of this compound

A critical aspect in the synthesis of this compound is the control of regiochemistry, ensuring the p-tolyl group is introduced at the N-1 position of the imidazole ring. The Van Leusen imidazole synthesis offers a high degree of regiochemical control in this regard. tsijournals.comnih.gov

The regioselectivity of the Van Leusen reaction is determined by the initial formation of the aldimine. The reaction between p-toluidine and an aldehyde forms the N-(p-tolyl)aldimine. In the subsequent cycloaddition with TosMIC, the nitrogen atom of the imine becomes the N-1 of the imidazole ring, and the carbon atom of the imine becomes the C-2 of the imidazole ring. The CH2 group of TosMIC forms the C-5 of the imidazole, and the isocyanide carbon becomes the C-4. This predictable reaction pathway ensures that the p-tolyl group from the starting p-toluidine is selectively incorporated at the desired N-1 position.

Alternative synthetic strategies must also consider the regiochemical outcome. For instance, if one were to start with a pre-formed imidazole ring and introduce the p-tolyl group, the substitution pattern would depend on the directing effects of the existing substituents on the imidazole ring and the reaction conditions employed. Direct C-H arylation of an imidazole-4-carboxamide precursor could potentially lead to a mixture of isomers, with the p-tolyl group at either the N-1 or N-3 position, as well as at the C-2 or C-5 positions, depending on the directing groups and catalysts used. Therefore, methods that construct the ring with the desired substitution pattern already in place, such as the Van Leusen synthesis, are generally preferred for achieving high regioselectivity.

Exploration of Sustainable and Green Chemistry Approaches in this compound Synthesis

One key area of focus is the use of alternative energy sources to promote the reaction. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles. nih.govnih.govderpharmachemica.com The application of microwave irradiation to the Van Leusen imidazole synthesis or the final amidation step could offer substantial benefits over conventional heating methods. For example, microwave-assisted amidation of esters has been shown to proceed efficiently, often without the need for a catalyst. lookchemmall.com

Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and yields. nih.gov Sonication can promote the formation of the imidazole ring and the subsequent amidation by creating localized high-temperature and high-pressure zones, leading to more efficient mixing and mass transfer.

The choice of solvent is another critical factor in green chemistry. Traditional volatile organic solvents can be replaced with more environmentally benign alternatives. Green solvents such as water, ethanol, or deep eutectic solvents (DESs) could be investigated for the synthesis of the imidazole precursors. amazonaws.com The use of solvent-free reaction conditions, where the reactants are heated together without a solvent, represents an even more sustainable approach, minimizing waste and simplifying product purification. asianpubs.org

Furthermore, the development of catalytic methods for the synthesis can reduce the need for stoichiometric reagents and decrease waste generation. For instance, the use of a reusable solid acid or base catalyst for the imine formation or amidation step would align with the principles of green chemistry.

The table below outlines potential green chemistry approaches for the synthesis of this compound.

| Green Chemistry Approach | Application in Synthesis | Potential Benefits |

| Microwave Irradiation | Imidazole ring formation, Amidation | Reduced reaction times, higher yields, cleaner reactions. nih.govnih.govderpharmachemica.com |

| Ultrasound Irradiation | Imidazole ring formation, Amidation | Enhanced reaction rates, improved yields. nih.gov |

| Green Solvents | Imine formation, Cycloaddition | Reduced environmental impact, improved safety. amazonaws.com |

| Solvent-Free Conditions | Imidazole ring formation | Minimized waste, simplified purification. asianpubs.org |

| Catalysis | Imine formation, Amidation | Reduced reagent usage, potential for catalyst recycling. |

Investigation of Biological Activities and Associated Mechanisms of Action of 1 P Tolyl 1h Imidazole 4 Carboxamide in Pre Clinical Contexts

In Vitro Pharmacological Profiling of 1-(p-Tolyl)-1H-imidazole-4-carboxamide

A fundamental step in drug discovery involves characterizing the effects of a compound in controlled laboratory settings using cell cultures and isolated biochemical systems. However, no specific in vitro pharmacological data for this compound has been published.

Cellular Pathway Modulation Studies

There is currently no available research detailing how this compound may modulate specific cellular signaling pathways. Such studies are crucial for understanding the molecular mechanisms underlying a compound's biological effects.

Enzyme Inhibition and Activation Assays

While related imidazole (B134444) derivatives have been investigated as enzyme inhibitors, for instance, some 1H-benzo[d]imidazole-4-carboxamide derivatives show activity against poly (ADP-ribose) polymerase (PARP-1), there are no published enzyme inhibition or activation assays specifically for this compound. nih.gov

Receptor Binding and Ligand-Target Interaction Analysis

Information regarding the receptor binding affinity and ligand-target interactions of this compound is not available. These studies are essential for identifying the direct molecular targets of a compound.

Antiproliferative and Apoptotic Effects in Cell Lines

Studies on related compounds, such as N,N'-disubstituted imidazole-4,5-dicarboxamides, have demonstrated antiproliferative activity against cancer cell lines like HL-60. nih.gov However, no such data exists specifically for this compound.

Immunomodulatory and Anti-inflammatory Responses in Cellular Models

The simpler, related molecule, imidazole-4-carboxamide, has been shown to possess immunomodulatory properties. nih.govmdpi.com For example, it has been found to inhibit the expression of immune checkpoint molecules. nih.govmdpi.com There is no evidence to suggest that similar studies have been conducted on this compound.

Antimicrobial and Antiviral Activity Assessments in Microbial/Viral Culture Systems

The broader class of imidazole derivatives has been a source of antimicrobial agents. nih.gov However, specific assessments of the antimicrobial or antiviral activity of this compound have not been reported.

In Vivo Efficacy Evaluations of this compound in Established Animal Models (excluding human clinical trials)

Pharmacodynamic Biomarker Analysis and Response Quantification

No studies reporting the analysis of pharmacodynamic biomarkers to quantify the biological response to this compound in animal models were found.

Therapeutic Potential in Disease-Specific Animal Models

There is no available information on the evaluation of the therapeutic potential of this compound in any disease-specific animal models.

Comparative Efficacy Studies with Reference Compounds

No comparative efficacy studies between this compound and any reference compounds have been published.

Elucidation of Molecular and Cellular Mechanisms Underpinning this compound’s Biological Effects

Identification and Validation of Direct and Indirect Molecular Targets

The direct and indirect molecular targets of this compound have not been identified or validated in any publicly available research.

Investigation of Downstream Signaling Cascades and Transcriptional Changes

There are no studies available that investigate the downstream signaling cascades or transcriptional changes induced by this compound.

Proteomic and Metabolomic Fingerprinting in Response to this compound

Following a comprehensive review of available scientific literature, no specific studies detailing the proteomic or metabolomic fingerprinting in response to this compound were identified. While proteomic and metabolomic analyses are crucial tools for elucidating the mechanism of action of novel compounds, it appears that research in this specific area for this compound has not yet been published or is not publicly available.

Proteomics, the large-scale study of proteins, and metabolomics, the study of small molecule metabolites, provide a functional readout of the cellular state. Changes in protein expression or metabolite levels after treatment with a compound can reveal the biological pathways it modulates, identify its molecular targets, and uncover potential mechanisms of efficacy or toxicity.

Although general methodologies for such studies are well-established, the application of these techniques to understand the specific cellular and systemic effects of this compound remains an area for future investigation. Therefore, detailed research findings, data tables, and specific molecular changes related to this compound's interaction with the proteome and metabolome cannot be provided at this time.

Further research is required to characterize the proteomic and metabolomic shifts induced by this compound to fully understand its biological activity and mechanism of action.

Structure Activity Relationship Sar Studies and Rational Design of 1 P Tolyl 1h Imidazole 4 Carboxamide Derivatives

Systematic Chemical Modifications of the 1-(p-Tolyl)-1H-imidazole-4-carboxamide Scaffold

The p-tolyl group, a key feature of the parent compound, offers a rich canvas for chemical modification. The methyl group at the para position is a starting point for probing the electronic and steric requirements of the binding pocket of a putative biological target.

Research on related 1,5-diaryl-1H-imidazole derivatives has shown that the nature and position of substituents on the aryl ring at the 1-position can significantly impact biological activity. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic environment of the entire molecule, influencing its interaction with target proteins.

A hypothetical SAR study on the tolyl moiety of this compound could involve the synthesis and evaluation of a series of analogs, as detailed in the table below.

| Compound ID | Substituent at para-position | Electronic Effect | Steric Effect (van der Waals radius, Å) | Hypothetical Activity (IC50, µM) |

| 1a | -CH₃ (Tolyl) | Electron-donating | 2.00 | 5.2 |

| 1b | -H | Neutral | 1.20 | 10.8 |

| 1c | -OCH₃ | Strong electron-donating | 2.16 | 3.1 |

| 1d | -Cl | Electron-withdrawing | 1.75 | 7.5 |

| 1e | -CF₃ | Strong electron-withdrawing | 2.44 | 15.3 |

| 1f | -t-Butyl | Bulky electron-donating | 3.46 | 25.1 |

This table presents hypothetical data for illustrative purposes.

From this hypothetical data, one might infer that small, electron-donating groups at the para-position enhance activity, while bulky or strongly electron-withdrawing groups are detrimental. This could suggest that the tolyl moiety fits into a specific hydrophobic pocket where its electronic character is crucial for a favorable interaction.

The imidazole (B134444) ring is a versatile platform for derivatization. Its nitrogen atoms can be protonated or involved in hydrogen bonding, and the carbon atoms can be substituted to probe different regions of a binding site.

Studies on other imidazole-containing compounds have demonstrated that substitution at the C2, C4, and C5 positions can dramatically alter biological profiles. For instance, in a series of 4,5-diaryl-1H-imidazole-2(3H)-thiones, modifications at these positions led to significant changes in their inhibitory potency against 15-lipoxygenase.

For our lead compound, derivatization could explore:

Substitution at C2 and C5: Introducing small alkyl or aryl groups at these positions could explore additional binding interactions.

Modification of the N-1 substituent: While our core is the p-tolyl group, exploring other aryl or alkyl groups could further define the SAR.

Introduction of fused rings: Creating tricyclic systems by fusing another ring to the imidazole core could enhance rigidity and potentially increase affinity.

The carboxamide group is a critical pharmacophoric element, often involved in key hydrogen bonding interactions with biological targets. However, it can be susceptible to metabolic degradation. Bioisosteric replacement is a powerful strategy to overcome this limitation while retaining or improving biological activity.

Common bioisosteres for the carboxamide group include:

1,2,4-Oxadiazoles and 1,3,4-Oxadiazoles: These five-membered heterocycles can mimic the hydrogen bond accepting and donating properties of the amide bond and often exhibit improved metabolic stability. nih.gov

1,2,3-Triazoles: Known to be excellent mimics of the trans-amide bond, they can maintain the crucial spatial arrangement of substituents. drughunter.com

Tetrazoles: Often used as a bioisostere for the carboxylic acid, it can also be considered as a replacement for the carboxamide, offering a different electronic and acidic/basic profile. rsc.org

Sulfonamides: This group can also mimic the hydrogen-bonding capabilities of a carboxamide and has been successfully used in drug design. rsc.org

A hypothetical exploration of carboxamide bioisosteres for this compound is presented below.

| Compound ID | Carboxamide Replacement | Key Features | Hypothetical Activity (IC50, µM) |

| 2a | -CONH₂ (Carboxamide) | H-bond donor and acceptor | 5.2 |

| 2b | 1,2,4-Oxadiazole | H-bond acceptor, metabolically stable | 6.8 |

| 2c | 1,2,3-Triazole | H-bond acceptor, mimics trans-amide | 4.5 |

| 2d | Tetrazole | Acidic proton, H-bond acceptor | 12.1 |

| 2e | -SO₂NH₂ (Sulfonamide) | H-bond donor and acceptor | 8.9 |

This table presents hypothetical data for illustrative purposes.

These hypothetical results suggest that a 1,2,3-triazole could be a favorable replacement, potentially improving activity by offering a more rigid and metabolically stable linker while maintaining key interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. This powerful tool can predict the activity of novel compounds and guide the design of more potent analogs.

The first step in QSAR modeling is the calculation of molecular descriptors that numerically represent the physicochemical properties of the molecules. For this compound analogs, a variety of descriptors would be relevant:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). For example, the electronic effect of substituents on the tolyl ring would be captured by these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, van der Waals volume, and surface area. These are crucial for understanding how a molecule fits into a binding pocket.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) or the calculated logP (ClogP) are common descriptors for hydrophobicity, which is critical for membrane permeability and interaction with hydrophobic pockets in proteins.

Once a set of descriptors is calculated for a series of synthesized and tested analogs, a mathematical model can be developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS).

A hypothetical QSAR model for a series of this compound analogs might look like this:

pIC₅₀ = 0.65 * ClogP - 0.23 * VdW_Volume + 1.54 * Dipole_Z + 0.89 * (Indicator_H-bond_donor) + 2.45

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

ClogP represents the hydrophobicity.

VdW_Volume is the van der Waals volume, a steric descriptor.

Dipole_Z is the z-component of the dipole moment, an electronic descriptor.

Indicator_H-bond_donor is a binary descriptor (1 if a strong H-bond donor is present, 0 otherwise).

The predictive power of the QSAR model must be rigorously validated using both internal and external validation techniques. jmpas.com Internal validation methods like leave-one-out cross-validation (q²) assess the robustness of the model, while external validation, using a separate test set of compounds, evaluates its ability to predict the activity of new, untested molecules (R²_pred). A statistically robust and predictive QSAR model is an invaluable tool in the rational design of new and improved this compound derivatives as potential therapeutic agents.

Conformational Analysis and its Implications for the Biological Activity of this compound and its Derivatives

The relative orientation of the p-tolyl and imidazole rings is crucial. In N-aryl imidazoles, the conformation is influenced by a balance of steric and electronic effects. The methyl group at the para position of the tolyl ring in this compound has a minimal steric impact on the rotation around the N1-Caryl bond, suggesting that a range of conformations might be accessible. However, the planarity can be influenced by the specific environment of a protein's binding pocket.

Similarly, the orientation of the carboxamide group at the C4 position is critical for establishing hydrogen bonds and other interactions with a biological target. The planarity of the carboxamide group itself is generally maintained, but its rotation relative to the imidazole ring can position the amide proton and carbonyl oxygen in different spatial arrangements, which can significantly impact binding affinity.

Table 1: Key Conformational Features of this compound and Their Potential Impact on Biological Activity

| Dihedral Angle | Description | Factors Influencing Conformation | Implication for Biological Activity |

| C(aryl)-N1-C2=N3 | Rotation of the p-tolyl group relative to the imidazole ring | Steric hindrance from substituents on the aryl ring and at the C2/C5 positions of the imidazole; packing forces in a binding site. | Determines the spatial presentation of the p-tolyl group, which often engages in hydrophobic or π-stacking interactions with the target protein. |

| N3=C4-C(amide)=O | Rotation of the carboxamide group relative to the imidazole ring | Intramolecular hydrogen bonding; steric interactions with substituents at C5 of the imidazole ring; intermolecular interactions with the target. | Critical for the directionality of hydrogen bonds formed between the carboxamide and amino acid residues in the active site of an enzyme or receptor. |

Rational Design Principles for Enhancing Specific Biological Activities of this compound Analogs

The rational design of analogs of this compound aims to optimize its interaction with specific biological targets, thereby enhancing its therapeutic efficacy. The imidazole-4-carboxamide core has been successfully employed in the development of inhibitors for various enzyme families, including kinases and poly (ADP-ribose) polymerases (PARP). nih.govnih.gov The structure-activity relationship (SAR) data from these studies provide a roadmap for the rational design of novel derivatives.

A key strategy in the design of kinase inhibitors is to target the hinge region of the ATP-binding site. The imidazole core, with its hydrogen bond donor and acceptor capabilities, is well-suited for this purpose. For instance, in the development of transforming growth factor β-activated kinase 1 (TAK1) inhibitors, a scaffold hop from a pyrrole (B145914) to an imidazole resulted in a two-fold increase in potency, highlighting the importance of the core heterocycle in establishing key interactions. nih.gov

Modifications to the N1-aryl substituent are a common strategy to explore hydrophobic pockets within the binding site. The p-tolyl group of the parent compound can be systematically modified to probe these interactions. For example, the introduction of different substituents on the phenyl ring can modulate properties such as lipophilicity, electronic character, and steric bulk, leading to improved potency and selectivity.

The carboxamide moiety at the C4 position is another critical point for modification. It often acts as a key hydrogen bond donor and acceptor. Altering the substituents on the amide nitrogen can influence solubility, cell permeability, and interaction with the target protein.

Table 2: Rational Design Strategies and Expected Outcomes for this compound Analogs

| Modification Strategy | Rationale | Potential Biological Target | Example from Related Series |

| Substitution on the p-tolyl ring | To probe hydrophobic pockets and enhance van der Waals interactions. | Kinases, PARP | In a series of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors, modifications on the phenyl ring at a corresponding position significantly influenced inhibitory activity. nih.gov |

| Modification of the C4-carboxamide | To optimize hydrogen bonding interactions and improve pharmacokinetic properties. | Kinases, PARP | The discovery of 2,4-1H-imidazole carboxamides as TAK1 inhibitors showed that the amide group is crucial for positioning key interactions with the kinase. nih.gov |

| Scaffold hopping of the imidazole core | To explore alternative hydrogen bonding patterns and improve intellectual property position. | Kinases | A switch from a pyrrole to an imidazole core enhanced potency against TAK1 kinase. nih.gov |

| Introduction of substituents at C2 and C5 | To modulate electronic properties of the imidazole ring and explore additional binding interactions. | Various enzymes | C-H arylation at these positions has been used to create novel derivatives with distinct biological profiles. |

The following table presents a hypothetical series of derivatives based on the this compound scaffold and their potential for enhanced biological activity, drawing parallels from published SAR data on related compounds.

Table 3: Hypothetical SAR of this compound Analogs Based on Known Design Principles

| Compound | R1 (at C2) | R2 (on tolyl) | R3 (on carboxamide) | Predicted Biological Activity Trend |

| Parent | H | 4-CH₃ | H | Baseline |

| Analog 1 | H | 4-CF₃ | H | Potentially increased potency due to electron-withdrawing group. |

| Analog 2 | H | 3,4-dichloro | H | May enhance binding through additional interactions in a hydrophobic pocket. |

| Analog 3 | H | 4-CH₃ | Methyl | May alter hydrogen bonding capacity and solubility. |

| Analog 4 | Cl | 4-CH₃ | H | Could provide additional interactions and modulate ring electronics. |

It is important to note that while these rational design principles provide a strong foundation for the development of novel this compound analogs, the actual biological activity of any new compound must be confirmed through empirical testing. Molecular docking and other computational methods can further refine the design process by predicting the binding modes and affinities of novel derivatives. vensel.org

Computational and Theoretical Investigations of 1 P Tolyl 1h Imidazole 4 Carboxamide at the Molecular Level

Quantum Chemical Calculations on 1-(p-Tolyl)-1H-imidazole-4-carboxamide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. For this compound, these calculations would provide a deep understanding of its electronic structure and reactivity.

Electronic Structure, Reactivity, and Frontier Molecular Orbital Analysis

The electronic behavior of a molecule is governed by the distribution of its electrons. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich imidazole (B134444) and p-tolyl rings, while the LUMO would likely be distributed over the electron-withdrawing carboxamide group and the imidazole ring. This distribution of frontier orbitals is critical in predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Ionization Potential | 6.2 eV | Energy required to remove an electron |

| Electron Affinity | 1.8 eV | Energy released when an electron is added |

Note: The values in this table are hypothetical and serve to illustrate the data that would be generated from quantum chemical calculations. Actual values would be determined by specific DFT calculations.

Prediction of Molecular Properties and Reactivity Sites

Quantum chemical calculations can also predict a range of molecular properties. These include the electrostatic potential (ESP) map, which illustrates the charge distribution on the molecule's surface. The ESP map would identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting the sites most likely to be involved in chemical reactions. For this compound, the oxygen and nitrogen atoms of the carboxamide group are expected to be nucleophilic sites, while the hydrogen atoms of the amide and the carbon atoms of the imidazole ring could be electrophilic centers.

Other predictable properties include dipole moment, polarizability, and various reactivity descriptors derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness.

Molecular Docking Studies of this compound with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable in drug discovery for identifying potential biological targets and understanding the nature of the ligand-protein interaction.

Characterization of Ligand-Protein Binding Modes and Interactions

If a biological target for this compound were identified, molecular docking simulations would reveal how the molecule fits into the active site of the protein. The analysis would detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For instance, the carboxamide group could act as a hydrogen bond donor and acceptor, while the p-tolyl and imidazole rings could engage in hydrophobic and aromatic interactions with the amino acid residues of the protein's binding pocket.

Prediction of Binding Affinities and Ranking of Potential Targets

A key output of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy. This value provides an estimate of the strength of the interaction between the ligand and the protein. By docking this compound against a panel of potential biological targets, it would be possible to rank them based on the predicted binding affinities, thereby prioritizing targets for further experimental validation.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Illustrative Value/Description |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Tyr123, Phe256, Arg301 |

| Hydrogen Bonds | NH of carboxamide with backbone carbonyl of Tyr123 |

| Hydrophobic Interactions | p-Tolyl group with the side chain of Phe256 |

| Pi-Pi Stacking | Imidazole ring with the aromatic ring of Tyr123 |

Note: The data presented is for illustrative purposes and would be specific to the chosen protein target.

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of a molecule over time in a simulated biological environment, such as in water or a lipid bilayer. An MD simulation of this compound complexed with a protein target would offer insights into the stability of the binding pose predicted by molecular docking. It would reveal how the ligand and protein adapt to each other's presence and the role of solvent molecules in the interaction. Key analyses from an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand.

Conformational Stability and Flexibility in Solution and Bound States

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound, understanding the rotational freedom around the single bonds connecting the p-tolyl group to the imidazole ring and the carboxamide group to the imidazole ring is fundamental. Computational methods such as Density Functional Theory (DFT) and molecular mechanics are employed to determine the most stable conformations (ground states) and the energy barriers for transition between different conformations.

When bound to a protein, the conformational flexibility of this compound is typically reduced. The specific conformation adopted within the binding site is the "bioactive conformation." Identifying this conformation is a key goal of molecular modeling studies, as it provides a template for the design of new analogs with improved binding affinity. Studies on related imidazole derivatives have utilized techniques like molecular docking to predict these bound conformations. researchgate.net

Table 1: Illustrative Conformational Analysis Data for a Hypothetical Study on this compound

| Dihedral Angle | Rotational Barrier (kcal/mol) | Most Stable Conformation (degrees) |

| Tolyl-Imidazole | 5-8 | 30-45 |

| Imidazole-Carboxamide | 2-4 | 0-20 |

Note: This table presents hypothetical data that would be generated from a conformational analysis study.

Dynamics of Protein-Ligand Complexes Involving this compound

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of the protein-ligand complex over time. mdpi.com An MD simulation of this compound bound to a target protein would reveal the stability of the binding mode predicted by docking studies. Key analyses from such simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions.

Free Energy Perturbation and Binding Energy Calculations

Predicting the binding affinity of a ligand to its target is a central challenge in drug discovery. Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational techniques used to calculate the relative binding free energies of a series of related ligands. These methods simulate a non-physical pathway to "mutate" one ligand into another within the protein binding site and in solution, allowing for a precise calculation of the change in binding free energy.

Simpler, though less accurate, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can also be used to estimate the binding free energy from snapshots of a molecular dynamics trajectory. These calculations can help to rank different derivatives of this compound and prioritize them for synthesis and experimental testing.

Cheminformatics and Virtual Screening Methodologies Applied to this compound

Cheminformatics and virtual screening play a pivotal role in identifying novel bioactive compounds from large chemical libraries.

Ligand-Based Approaches (e.g., Pharmacophore Modeling, Shape Matching)

In the absence of a known 3D structure of the biological target, ligand-based methods are particularly useful. If a set of molecules with known activity against a particular target is available, a pharmacophore model can be developed. This model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. A pharmacophore model derived from active imidazole-4-carboxamide analogs could be used to screen large databases for new compounds that match the model. nih.gov

Shape matching is another ligand-based approach where the 3D shape of a known active molecule, such as a potent imidazole derivative, is used as a template to find other molecules with a similar shape. The premise is that molecules with similar shapes are likely to bind to the same target and elicit a similar biological response.

Structure-Based Approaches (e.g., High-Throughput Docking)

When the 3D structure of the target protein is known, structure-based virtual screening is a powerful technique. High-throughput docking involves computationally placing a large number of molecules from a chemical library into the binding site of the target protein and scoring their potential interactions. This allows for the rapid identification of a smaller subset of promising candidates for further investigation.

For this compound, if a target protein has been identified, high-throughput docking could be used to screen for other compounds that are predicted to bind with high affinity. The docking scores, along with an analysis of the predicted binding poses, would guide the selection of compounds for experimental validation. Studies on other imidazole derivatives have successfully used this approach to identify potential inhibitors for various protein targets. nih.gov

Advanced Research Methodologies and Analytical Techniques in the Study of 1 P Tolyl 1h Imidazole 4 Carboxamide

Application of Advanced Spectroscopic Techniques for Mechanistic Insights

Advanced spectroscopic methods are pivotal for elucidating the intricate mechanisms of action of "1-(p-Tolyl)-1H-imidazole-4-carboxamide". These techniques can probe the compound's interactions with its biological targets and shed light on the dynamic processes involved.

Time-resolved fluorescence spectroscopy is another advanced technique that can provide insights into the binding dynamics of a compound with its target protein. frontiersin.org This method measures the decay of fluorescence over time after excitation by a pulse of light, which can be altered by the local environment of the fluorescent molecule. For example, in studies of other drug-protein interactions, time-resolved fluorescence has been used to investigate the binding of a chiral non-steroidal anti-inflammatory drug to human serum albumin, revealing stereoselective dynamic fluorescence quenching. frontiersin.org Although not yet applied to "this compound", this technique holds the potential to characterize its binding kinetics and affinity for its biological targets.

Table 1: Potential Advanced Spectroscopic Techniques for Mechanistic Studies

| Technique | Application for this compound | Potential Insights |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of the compound and its metabolites in biological fluids and tissues. | Metabolic pathways, pharmacokinetics. |

| Time-Resolved Fluorescence Spectroscopy | Characterization of binding interactions with target proteins. | Binding affinity, kinetics, conformational changes upon binding. |

| Surface Plasmon Resonance (SPR) | Real-time analysis of binding to immobilized biological targets. | Association and dissociation rate constants, affinity. |

X-ray Crystallography and NMR Spectroscopy for Structural Elucidation of this compound in Complex with Biological Targets

Determining the three-dimensional structure of "this compound" when bound to its biological targets is crucial for understanding its mechanism of action and for structure-based drug design. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.

X-ray crystallography can provide a high-resolution atomic-level picture of the compound bound to its target, revealing the precise orientation and key intermolecular interactions. For instance, the crystal structure of a related compound, 2-o-tolyl-1H-benzo[d]imidazole, has been determined, providing insights into the molecular conformation. researchgate.net While a crystal structure of "this compound" in a complex is not yet available, this technique has been successfully used to elucidate the binding modes of other imidazole (B134444) derivatives to their targets, such as inhibitors bound to cyclin-dependent kinases. nih.gov

NMR spectroscopy, on the other hand, provides structural and dynamic information in solution. nih.govrsc.org It can identify the parts of the compound and the target protein that are in close proximity in the bound state. For example, 1H NMR studies of imidazole ligands coordinated to Cobalt(III) have shown that coordination to a metal ion causes significant changes in the chemical shifts of the ligand's protons. nih.govrsc.org This principle can be applied to study the interaction of "this compound" with its biological target. While detailed NMR data for the specific complex is not available, the synthesis of various triaryl-1H-imidazoles has been reported with their corresponding 1H and 13C NMR characterization, which forms the basis for more complex structural studies. rsc.org

Table 2: Spectroscopic Data for a Related Imidazole Derivative

| Compound | Technique | Key Findings | Reference |

| 2-p-tolyl-4,5-diphenyl-1H-imidazole | 1H NMR (400 MHz, DMSO-d6) | δ = 2.36 (s, 3H), 7.23 (t, 1H), 7.31 (t, 4H), 7.38 (t, 1H), 7.45 (t, 2H), 7.51 (d, 2H), 7.56 (d, 2H), 7.99 (d, 2H), 12.63 (br, 1H) ppm | rsc.org |

| 2-p-tolyl-4,5-diphenyl-1H-imidazole | 13C NMR (100 MHz, DMSO-d6) | δ = 55.67, 114.57, 123.53, 126.92, 127.55, 128.1, 128.82, 129.12, 131.63, 135.77, 137.24, 145.19, 146.13, 159.9 ppm | rsc.org |

Advanced Cell-Based Assays and Imaging Techniques for Investigating Cellular Responses to this compound

To understand the effects of "this compound" at a cellular level, a variety of advanced cell-based assays and imaging techniques are employed. These methods can assess the compound's impact on cell viability, proliferation, apoptosis, and other cellular processes.

High-content screening (HCS) is an automated imaging and analysis platform that can simultaneously measure multiple cellular parameters in response to a compound. This allows for a detailed profiling of the compound's cellular effects. While specific HCS data for "this compound" is not published, studies on other imidazole derivatives have utilized assays to evaluate their antiproliferative activity against various cancer cell lines. nih.govnih.gov For example, a study on 1H-benzo[d]imidazole-4-carboxamide derivatives evaluated their inhibitory activity against BRCA-1 deficient cells (MDA-MB-436) and wild-type cells (MCF-7) using the MTT assay. nih.gov

Advanced cellular imaging techniques, such as confocal microscopy and fluorescence resonance energy transfer (FRET), can be used to visualize the subcellular localization of the compound and its interactions with specific cellular components in real-time. For instance, imidazole derivative-functionalized carbon dots have been used as fluorescent probes for imaging of live cells. rsc.org In another study, nanoSIMS technology was used to observe the nuclear localization of an imidazo[4,5-b]pyridine derivative. nih.gov These techniques could be adapted to study the cellular uptake and distribution of "this compound".

Table 3: Examples of Advanced Cell-Based Assays for Imidazole Derivatives

| Assay Type | Application | Example Finding for a Related Compound | Reference |

| MTT Assay | Assessment of cell viability and proliferation. | A 1H-benzo[d]imidazole-4-carboxamide derivative (14p) showed good antiproliferation activity on MDA-MB-436 cells (IC50 = 43.56 ± 0.69 μM). | nih.gov |

| Apoptosis Assays (e.g., Annexin V/PI staining) | Detection and quantification of programmed cell death. | Certain imidazole derivatives were found to induce apoptosis in myeloid leukemia cell lines. nih.govnih.gov | nih.govnih.gov |

| Confocal Microscopy | Visualization of subcellular localization. | Imidazole derivative-functionalized carbon dots were used for imaging of live cells. rsc.org | rsc.org |

Proteomics, Genomics, and Metabolomics Approaches to Understand Systemic Responses to this compound

Omics technologies provide a global view of the cellular and systemic responses to a compound by measuring changes in the levels of proteins (proteomics), genes (genomics), and metabolites (metabolomics).

Proteomics can identify the proteins that are differentially expressed or post-translationally modified in response to treatment with "this compound". This can help to identify the compound's targets and the signaling pathways it modulates. While no specific proteomic studies on this compound have been reported, research on other imidazole derivatives has shown that they can modulate the expression of key proteins involved in cancer development, such as AXL-Receptor Tyrosine Kinase (AXL-RTK) and genes of the Wnt/beta-catenin pathway. nih.govnih.gov

Genomics approaches, such as microarray analysis or RNA sequencing, can reveal changes in gene expression profiles following treatment with the compound. This can provide a broad understanding of the cellular processes affected. For example, studies on other anticancer agents have used these techniques to identify gene signatures associated with drug response or resistance.

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, can provide a functional readout of the physiological state of an organism in response to a compound. nih.gov A metabolomic fingerprint can reveal perturbations in metabolic pathways caused by the compound. For instance, a study on the antidiabetic drug metformin, which has a different chemical structure but is also used in cancer research, revealed that it impairs one-carbon metabolism in a manner similar to antifolate chemotherapy drugs. nih.gov Such an approach could be applied to understand the metabolic consequences of treatment with "this compound".

Table 4: Potential Omics Approaches for Systemic Response Analysis

| Omics Field | Methodology | Potential Application for this compound |

| Proteomics | Mass spectrometry-based proteomics (e.g., SILAC, iTRAQ) | Identification of protein targets and modulated signaling pathways. |

| Genomics | Microarray, RNA-Sequencing | Analysis of global gene expression changes to understand cellular response. |

| Metabolomics | GC-MS, LC-MS, NMR | Profiling of metabolic changes to identify affected pathways and biomarkers of effect. |

Future Directions and Translational Prospects for Academic Research on 1 P Tolyl 1h Imidazole 4 Carboxamide

Exploration of Novel Therapeutic or Agro-Chemical Applications for 1-(p-Tolyl)-1H-imidazole-4-carboxamide

The structural motif of this compound suggests a high potential for biological activity. The imidazole (B134444) core is a privileged scaffold in medicinal chemistry, present in numerous antifungal, antibacterial, and anticancer agents. The p-tolyl group and the carboxamide functional group can be systematically modified to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Future research should focus on extensive screening of this compound and its analogues against a wide array of biological targets. High-throughput screening campaigns could unveil novel activities in therapeutic areas such as oncology, infectious diseases, and inflammatory disorders. For instance, related imidazole carboxamides have been investigated as potent inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which are crucial targets in cancer therapy. mdpi.comnih.govnih.gov

Beyond therapeutic applications, the agrochemical potential of this compound class should not be overlooked. Imidazole derivatives have a history of use as fungicides and herbicides. Screening this compound for activity against common plant pathogens and weeds could open up new avenues for its application in agriculture.

Table 1: Potential Screening Targets for this compound

| Category | Potential Targets | Rationale |

|---|---|---|

| Therapeutic | Kinases, PARP, Microbial enzymes | Imidazole core is a known kinase and PARP inhibitor scaffold. |

| Agrochemical | Fungal metabolic pathways, Weed-specific enzymes | Imidazole derivatives have established antifungal and herbicidal activity. |

Development of Advanced Drug Delivery Systems for this compound (e.g., targeted nanoparticles)

To enhance the therapeutic efficacy and minimize potential off-target effects of this compound, the development of advanced drug delivery systems is paramount. Modern drug delivery technologies, evolving since the 1950s, offer solutions to challenges such as poor solubility and non-specific distribution. nih.gov

Targeted nanoparticles represent a particularly promising approach. These systems can be engineered to selectively accumulate at the site of disease, thereby increasing the local concentration of the drug and reducing systemic exposure. For imidazole-based compounds, which can exhibit pH-sensitivity, stimuli-responsive nanoparticles that release their payload in the acidic tumor microenvironment or within specific cellular compartments could be highly effective. The synthesis of polymers like poly(1-vinylimidazole) can be tailored for cell-specific plasmid DNA delivery, indicating the potential for creating targeted carriers. oatext.com

Future research in this area should involve the formulation of this compound into various nanocarriers, such as liposomes, polymeric nanoparticles, and micelles, and evaluating their in vitro and in vivo performance.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.gov For this compound, these computational tools can be leveraged across the entire research pipeline.

In the initial stages, ML models can be trained on existing data of imidazole derivatives to predict the biological activities and physicochemical properties of novel analogues of this compound. This in silico screening can prioritize the synthesis of compounds with the highest probability of success, saving time and resources. mdpi.comresearchgate.netnih.govijain.org

Collaborative Research Paradigms and Interdisciplinary Approaches in Imidazole Chemistry

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. The journey of this compound from a laboratory curiosity to a potential therapeutic or agrochemical agent will require the combined expertise of synthetic chemists, biologists, pharmacologists, computational scientists, and material scientists.

Academic-industrial partnerships can play a crucial role in accelerating the translational aspects of this research. Pharmaceutical and agrochemical companies possess the infrastructure and experience in preclinical and clinical development that are often lacking in academic settings. Open-science initiatives, where data and research tools are shared freely among researchers, can also foster innovation and prevent the duplication of efforts.

Remaining Academic Challenges and Opportunities for Future Scholarly Endeavors with this compound

Despite the promising outlook, several academic challenges remain in the exploration of this compound. A primary hurdle is the current lack of specific biological data for this exact compound. Initial studies must focus on its synthesis and broad biological profiling to identify a clear therapeutic or agrochemical rationale for further development.

Another challenge lies in the potential for off-target effects and toxicity, which are common for kinase inhibitors and other classes of drugs that imidazole derivatives often fall into. Detailed structure-activity relationship (SAR) studies will be crucial to optimize the selectivity and safety profile of this compound.

These challenges also present significant opportunities for scholarly endeavors. The development of novel synthetic routes to access a diverse library of analogues, the discovery of new biological targets for this chemical scaffold, and the pioneering application of advanced technologies in its study will undoubtedly contribute to the broader fields of medicinal and agricultural chemistry. The exploration of this compound is not merely about a single molecule, but about advancing the science of drug and chemical discovery.

Q & A

Q. What are the established synthetic routes for 1-(p-Tolyl)-1H-imidazole-4-carboxamide, and how can reaction conditions be optimized for improved yield and purity?

- Methodological Answer : Synthesis typically involves coupling reactions between imidazole precursors and p-tolyl derivatives. For example, analogous imidazole-carboxamides are synthesized via nucleophilic substitution or condensation reactions, monitored by TLC for endpoint detection (as in Method A and B for pyrazole-carboximidamides) . Optimization includes adjusting solvent systems (e.g., ethanol/water for recrystallization), temperature control, and purification via column chromatography. Yield improvements may involve stoichiometric tuning of reagents like t-butyl nitrite in refluxing THF .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Confirm substituent positions (e.g., p-tolyl aromatic protons at ~7.2 ppm, imidazole protons at ~7.5–8.5 ppm) .

- IR Spectroscopy : Identify carboxamide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- HPLC : Assess purity (>95% recommended for biological assays) .

Q. What are the primary research applications of this compound in current academic studies?

- Methodological Answer : The compound is explored as a bioactive scaffold in medicinal chemistry, particularly for antiparasitic or anticancer targets, due to its structural similarity to imidazole-based inhibitors . For example, derivatives of 1H-imidazole-4-carboxamide have been tested against Leishmania spp., with methodologies involving in vitro parasite viability assays and cytotoxicity screening (e.g., MTT assays on mammalian cell lines) .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility and stability for in vivo pharmacokinetic studies?

- Methodological Answer :

- Salt Formation : Co-crystallization with pharmaceutically acceptable acids (e.g., HCl) to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

- Stability Studies : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products .

Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., varying IC50 values)?

- Methodological Answer :

- Standardized Assays : Adopt uniform protocols (e.g., identical parasite strains, cell lines, and incubation times) to minimize variability .

- Dose-Response Curves : Use nonlinear regression models (e.g., GraphPad Prism) to calculate precise IC50 values .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables like solvent effects (DMSO vs. ethanol) .

Q. Which computational frameworks are suitable for modeling the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., Leishmania trypanothione reductase) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP and polar surface area .

Q. How can researchers integrate this compound into coordination polymers or metal-organic frameworks (MOFs) for catalytic applications?

- Methodological Answer :

- Ligand Design : Utilize the carboxamide group as a coordination site for transition metals (e.g., Cu²+ or Zn²+) .

- Synthesis : Employ solvothermal methods (e.g., 120°C in DMF/water) to form crystalline MOFs, characterized by XRD and BET surface area analysis .

Data Contradiction and Theoretical Analysis

Q. What experimental designs mitigate biases in biological activity assessments of this compound?

- Methodological Answer :

- Blinded Studies : Assign compound concentrations randomly to avoid observer bias .

- Positive/Negative Controls : Include reference drugs (e.g., amphotericin B for antiparasitic assays) and vehicle-only controls .

- Replication : Perform triplicate independent experiments with separate reagent batches .

Q. How does the electronic nature of the p-tolyl group influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Hammett Analysis : Compare substituent effects (σ values) on reaction rates or binding affinities .

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to correlate electron density with inhibitory potency .

Methodological Frameworks

Q. What theoretical frameworks guide the development of novel derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.